Methyl 6-((trifluoromethyl)thio)picolinate
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Overview
Description
Methyl 6-((trifluoromethyl)thio)picolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a trifluoromethylthio group attached to the picolinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((trifluoromethyl)thio)picolinate typically involves the introduction of the trifluoromethylthio group into the picolinate structure. One common method is the reaction of 6-chloropicolinic acid with trifluoromethylthiolating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((trifluoromethyl)thio)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Methyl 6-((trifluoromethyl)thio)picolinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-((trifluoromethyl)thio)picolinate involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(trifluoromethyl)picolinate
- Methyl 5-(trifluoromethyl)picolinate
- Methyl 4-(trifluoromethyl)picolinate
Uniqueness
Methyl 6-((trifluoromethyl)thio)picolinate is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to other picolinate derivatives. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C8H6F3NO2S |
---|---|
Molecular Weight |
237.20 g/mol |
IUPAC Name |
methyl 6-(trifluoromethylsulfanyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO2S/c1-14-7(13)5-3-2-4-6(12-5)15-8(9,10)11/h2-4H,1H3 |
InChI Key |
NNNHZFMELRDEOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)SC(F)(F)F |
Origin of Product |
United States |
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